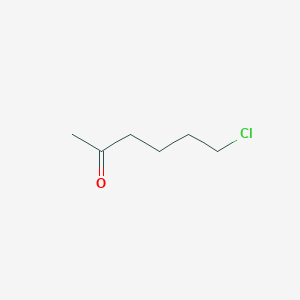

6-Chloro-2-hexanone

Description

Historical Context and Evolution of Research on Halogenated Ketones

The study of halogenated ketones, particularly α-haloketones, has a rich history in organic chemistry, with foundational work documented in comprehensive series like Patai's "The Chemistry of Functional Groups" and Houben-Weyl's "Methoden der Organischen Chemie". nih.govthieme-connect.deresearchgate.net Initially, research focused on direct halogenation of ketones, a method that often produced a mixture of products. nih.govwikipedia.org

A significant milestone in the chemistry of these compounds was the discovery of the Favorskii rearrangement in 1894 by Russian chemist Alexei Yevgrafovich Favorskii. synarchive.compurechemistry.org This reaction, involving the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, highlighted the unique reactivity of this class of compounds and became a powerful tool for synthesizing complex molecules and contracted ring systems. synarchive.comresearchgate.netwikipedia.org

Over the decades, research has evolved from understanding the fundamental reactivity and mechanisms, such as the high reactivity of the α-halogen in SN2 displacement reactions, to developing more refined and controlled synthetic methods. nih.gov The focus has shifted towards improving selectivity, yield, and sustainability. Recent advancements emphasize greener chemistry principles, exploring alternatives to hazardous reagents and solvents, such as the use of ionic liquids or developing catalytic processes to minimize waste and environmental impact. wikipedia.orgresearchgate.netinnoget.comnih.gov

Current Significance of 6-Chloro-2-hexanone in Contemporary Synthetic Chemistry and Biochemical Studies

The contemporary relevance of this compound is most prominent in the pharmaceutical industry, where it serves as a crucial building block. cionpharma.comgoogle.com Its primary application is as a final intermediate in the synthesis of Pentoxifylline (B538998), a vasodilator drug used to improve blood flow. cionpharma.comgoogle.comgoogle.com The compound's structure allows for the necessary chemical modifications to construct the final complex active pharmaceutical ingredient (API). cionpharma.com It is also utilized in the synthesis of other substituted xanthine (B1682287) and theophylline (B1681296) derivatives. googleapis.com

In synthetic chemistry, this compound is valued for its dual reactivity. The ketone group can undergo reactions like reduction to form the corresponding alcohol, 6-chloro-2-hexanol, while the chlorine atom can be displaced by various nucleophiles. chemicalbook.com This versatility makes it a key starting material for a range of other organic compounds. guidechem.com

Several synthesis routes for this compound have been developed. A traditional method starts from ethyl acetoacetate (B1235776) but suffers from low atom efficiency (around 37%) and produces significant by-products. google.comgoogle.com More modern and efficient processes have been devised, such as a multi-step synthesis starting from the oxidation of methylcyclopentane (B18539) to 1-methylcyclopentanol (B105226), which is then converted to 1-methylcyclopentyl hypochlorite (B82951) and subsequently heated to rearrange into this compound. google.com Other documented methods include the reaction of methyl acetoacetate with chlorobromopropane followed by hydrolysis. scribd.com

In the realm of biochemical studies, the role of halogenated ketones as enzyme inhibitors is an area of active investigation. longdom.orgnih.govresearchgate.net The reactive nature of the carbon-chlorine bond in conjunction with the carbonyl group allows compounds like this compound to potentially interact with and modify the active sites of enzymes, thereby altering their biological activity. longdom.org This makes it a compound of interest for screening and developing new therapeutic agents.

Physicochemical Properties of this compound

Reported Spectroscopic Data for Structural Elucidation

Research Gaps and Future Directions in this compound Investigations

Despite its established use, there are several areas for further investigation regarding this compound. A primary research gap lies in the optimization of its synthesis. While newer methods are superior to older ones, challenges such as low yields and the need for purification remain. guidechem.com Future research will likely focus on developing more efficient, cost-effective, and environmentally benign production methods. solubilityofthings.com This includes the exploration of novel catalytic systems, such as phase transfer catalysts, which have shown promise in improving reaction yields and reducing reaction times. guidechem.com The principles of green chemistry, such as using sustainable starting materials and reducing hazardous waste, will continue to guide the development of next-generation synthetic protocols. researchgate.netsolubilityofthings.com

Another area ripe for exploration is the full characterization of its biochemical profile. While it is known as a precursor to Pentoxifylline and has potential as an enzyme inhibitor, detailed studies on its specific interactions with various biological targets are limited. longdom.orgpatsnap.com Future biochemical studies could uncover new pharmacological applications for this compound or its derivatives.

Furthermore, there is an opportunity to expand the synthetic utility of this compound. Research into new reactions and transformations involving this compound could lead to the creation of novel molecules with valuable properties. The development of continuous flow synthesis methods for α-halo ketones is a current trend that could be applied to produce this compound more efficiently and safely. acs.org Additionally, a deeper investigation into related organometallic compounds and their catalytic applications could open new synthetic pathways. numberanalytics.comrsc.org The systematic study of its analogues, such as 6-bromo- and 6-iodo-2-hexanone, could also yield compounds with different reactivity profiles and potential applications.

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chlorohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-6(8)4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDIDTNMHQUVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144847 | |

| Record name | 6-Chlorohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10226-30-9 | |

| Record name | 6-Chloro-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10226-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorohexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorohexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Engineering for 6 Chloro 2 Hexanone

Novel Synthetic Routes and Mechanistic Elucidation

Two primary novel synthetic routes leading to 6-chloro-2-hexanone involve the manipulation of cyclic hydrocarbons, methylcyclopentane (B18539) and cyclohexanol (B46403), through a series of controlled reactions including oxidation, halogenation, rearrangement, and hydration.

Oxidation of Methylcyclopentane with Ozone and Carboxylic Acids to 1-Methylcyclopentanol (B105226) Precursor

A key initial step in one synthetic pathway to this compound involves the oxidation of methylcyclopentane. This process is effectively carried out using ozone (O₃) in the presence of a carboxylic acid. The reaction converts methylcyclopentane into 1-methylcyclopentanol, a crucial cyclic alcohol intermediate. google.com The oxidation is typically conducted within a temperature range of approximately 0°C to 50°C, with a preferred range of 10°C to 30°C. google.com Carboxylic acids suitable for this reaction have the general formula RCO₂H, where R represents a straight or branched alkyl group containing 1 to 8 carbon atoms (C₁-C₈). google.com Examples of effective carboxylic acids include acetic acid and isobutyric acid. google.com This ozonation process leads to the cleavage of a carbon-carbon bond in the methylcyclopentane ring, ultimately forming the cyclic alcohol, 1-methylcyclopentanol.

Reaction of 1-Methylcyclopentanol with Alkali Metal Hypochlorites in the Presence of Carboxylic Acids

The 1-methylcyclopentanol produced in the oxidation step is subsequently reacted with an alkali metal hypochlorite (B82951) in the presence of a carboxylic acid. google.comgoogle.com This reaction is critical for introducing the chlorine atom and initiating the ring-opening rearrangement that yields this compound. Suitable alkali metal hypochlorites include sodium hypochlorite, calcium hypochlorite, or mixtures thereof. google.com The molar ratio of alkali metal hypochlorite to 1-methylcyclopentanol typically ranges from about 1:1 to 5:1, preferably from 1:1 to 3:1. google.com

The reaction is conducted in the presence of a carboxylic acid, which can be acetic acid, isobutyric acid, or a mixture of both. google.comgoogle.com The temperature for this reaction is generally maintained between 0°C and 20°C to facilitate the formation of the intermediate 1-methylcyclopentyl hypochlorite. google.com The reaction time for the conversion of 1-methylcyclopentanol to 1-methylcyclopentyl hypochlorite can range from approximately one minute to six hours or longer. google.comgoogleapis.com

The reaction between 1-methylcyclopentanol and the alkali metal hypochlorite in the presence of a carboxylic acid leads to the formation of 1-methylcyclopentyl hypochlorite. google.comgoogle.com This cyclic hypochlorite is a key intermediate that undergoes a subsequent rearrangement to form the desired this compound. google.comgoogle.comgoogleapis.com This rearrangement is a critical step in the synthesis, effectively transforming the five-membered ring structure into a six-carbon chain with a terminal chlorine atom and a ketone group.

The rearrangement of 1-methylcyclopentyl hypochlorite to this compound is typically induced by heating the intermediate. google.comgoogle.com The heating is generally carried out at a temperature ranging from about 30°C to 60°C. google.comgoogle.com This thermal treatment provides the necessary energy for the molecular rearrangement to occur, leading to the ring opening and the formation of the linear halo-ketone.

The presence and nature of the carboxylic acid significantly influence the kinetics and selectivity of the reaction between 1-methylcyclopentanol and alkali metal hypochlorites. Carboxylic acids such as acetic acid and isobutyric acid are commonly employed. google.comgoogle.com

Research indicates that the amount of carboxylic acid, such as acetic acid, can affect the yield of this compound and the formation of impurities. For instance, lowering the amount of bleach along with acetic acid can decrease the level of dichloro impurity in the reaction product. google.comgoogle.com The dichloro impurity is believed to form from the further chlorination of this compound itself, which can occur if the rearrangement of 1-methylcyclopentyl hypochlorite happens at room temperature during its formation, making the this compound susceptible to further chlorination. google.comgoogle.com

Studies have shown that using isobutyric acid, either partially or wholly substituting acetic acid, can yield comparable results in terms of this compound yield. google.com For example, using 1.25 molar equivalents of acetic acid has been reported to give an 81% yield (GC yield) of this compound. googleapis.com Isolated yields of 80% have been reported using specific conditions involving sodium hypochlorite and acetic acid. google.comgoogle.com

Data illustrating the effect of acetic acid concentration on yield and impurity formation can be summarized as follows:

| Entry | Amt. of NaOCl (Molar Eq.) | Amt. of Acetic Acid (Molar Eq.) | GC Yield (%) | Dichloro Impurity (%) |

| 1 | 1.5 | 1.7 | 80 | High |

| 2 | 1.4 | 1.25 | 80 | Lower |

The temperature during the formation of 1-methylcyclopentyl hypochlorite also plays a role. Conducting this step at 0°C can maintain the yield of this compound (86-89% GC yields) compared to reactions at 25°C, while potentially minimizing impurity formation. google.comgoogle.com

Cyclohexanol Dehydration and Rearrangement Pathways

Another route to this compound begins with cyclohexanol and involves a series of transformations including dehydration, rearrangement, and hydration, ultimately leading to the 1-methylcyclopentanol intermediate which is then converted to the target compound. google.combenchchem.combenchchem.com

The initial step in this pathway is the catalytic dehydration of cyclohexanol to form cyclohexene (B86901). google.combenchchem.combenchchem.com This reaction involves the removal of a water molecule from cyclohexanol, resulting in the formation of a carbon-carbon double bond within the six-membered ring.

This dehydration is typically carried out in the presence of a suitable catalyst. Silica (B1680970) catalysts are reported to be effective for this transformation. google.combenchchem.com The reaction temperature is a critical parameter, generally ranging from about 150°C to 350°C. google.com Specifically, dehydration using silica catalysts at temperatures between 200°C and 250°C has been reported to achieve high yields, such as 97.5% yield of cyclohexene. benchchem.com

This step generates cyclohexene, which then undergoes further transformations, including rearrangement to 1-methylcyclopentene (B36725) and subsequent hydration to 1-methylcyclopentanol, before entering the hypochlorite reaction sequence described earlier to form this compound. google.combenchchem.com

| Starting Material | Catalyst | Temperature (°C) | Product | Yield (%) |

| Cyclohexanol | Silica | 200-250 | Cyclohexene | 97.5 |

Hydration of 1-Methylcyclopentene to 1-Methylcyclopentanol

The hydration of 1-methylcyclopentene yields 1-methylcyclopentanol. This reaction can be catalyzed by resin catalysts, such as Amberlyst 15, in the presence of water. google.combenchchem.comchemicalbook.com The hydration typically takes place at lower temperatures compared to the preceding rearrangement step, for example, between 20°C and 100°C. google.com One reported method utilizes Amberlyst 15 resin in a water-isopropanol solvent system at 80°C. benchchem.comchemicalbook.com In this process, the sulfonic acid groups of the resin protonate the alkene, facilitating the nucleophilic addition of water. benchchem.com The regiochemistry of this hydration typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon atom. libretexts.orgpearson.com

Alternative Synthesis via Methyl Acetoacetate (B1235776) and Chlorobromopropane Intermediates

An alternative synthetic route to this compound utilizes methyl acetoacetate and chlorobromopropane as key starting materials. premierindia.co.inscribd.com This method involves the formation of a pyran ester intermediate, followed by its hydrolysis. scribd.com

Pyran Ester Intermediate Formation

The reaction between methyl acetoacetate and chlorobromopropane in the presence of a base, such as potassium carbonate, leads to the formation of a pyran ester intermediate. scribd.com This condensation reaction involves the enolate of methyl acetoacetate attacking chlorobromopropane, followed by intramolecular cyclization to form the dihydropyran ring structure. scribd.com

Hydrolysis of Pyran Ester to this compound

The pyran ester intermediate formed in the previous step is then subjected to hydrolysis, typically under acidic conditions, to yield this compound. scribd.com Hydrochloric acid has been reported as a suitable reagent for this hydrolysis. scribd.com This step involves the opening of the pyran ring and decarboxylation to furnish the target keto-chloro compound. A reported yield for this hydrolysis step is 93%. scribd.com

One-Step Synthesis Approaches (e.g., 5-Acetoxy-6-chloro-2-hexanone)

While multi-step syntheses are common, research has explored one-step approaches to related compounds, which could potentially be adapted or provide insights for more direct routes to this compound. One such example is the reported one-step synthesis of 5-acetoxy-6-chloro-2-hexanone. acs.orgtandfonline.comtandfonline.comresearchgate.net This synthesis involves the reaction of 2,4-pentanedione with epichlorohydrin (B41342) in the presence of aqueous potassium hydroxide (B78521), yielding 5-acetoxy-6-chloro-2-hexanone in 40% yield. researchgate.net While this specific product is a derivative, the methodology highlights the potential for developing more concise routes to functionalized hexanones bearing chloro substituents.

Optimization of Reaction Conditions and Process Intensification

Optimization of reaction conditions is crucial for improving the yield, purity, and efficiency of this compound synthesis. Factors such as temperature, reaction time, solvent, catalyst type and loading, and reactant ratios significantly influence the outcome of each synthetic step.

In the synthesis involving 1-methylcyclopentanol, reacting it with an alkali metal hypochlorite in the presence of a carboxylic acid forms 1-methylcyclopentyl hypochlorite, which is then heated to form this compound. google.comgoogle.com Optimization studies have investigated the amounts of sodium hypochlorite, acetonitrile (B52724), and acetic acid, showing that variations in these quantities can still lead to high isolated yields (e.g., 80%). google.comgoogle.com The heating step to convert 1-methylcyclopentyl hypochlorite to this compound is typically conducted at temperatures between 30°C and 60°C. google.comgoogle.com The reaction time for this heating step can range from one minute to several hours. googleapis.com The choice of carboxylic acid, such as acetic acid or isobutyric acid, can also impact the reaction. google.comgoogle.com

For the synthesis starting from methyl acetoacetate and chlorobromopropane, the use of phase transfer catalysts like benzyltrimethylammonium (B79724) bromide has been explored to improve reaction yield and shorten reaction time. guidechem.com Studies have shown that there is an optimal amount of the phase transfer catalyst, beyond which the yield and content of the product may decrease. guidechem.com

Process intensification, aiming to achieve higher throughput and efficiency, can involve techniques such as optimizing catalyst systems, exploring continuous flow reactors, or utilizing alternative energy sources like microwave irradiation. While the provided sources detail specific reaction conditions and yields for individual steps, comprehensive data on large-scale process intensification for this compound synthesis is not extensively detailed. However, the reported yields and reaction parameters provide a basis for further optimization efforts.

For example, in the hydration of 1-methylcyclopentene using Amberlyst 15 resin, a conversion rate of 41.9% and a yield of 1-methylcyclopentanol of 22.9% were observed under specific conditions (80°C, isopropanol/water 1:1 v/v, 7.7 g catalyst per 4.1 g alkene). google.combenchchem.com These figures highlight areas where optimization could be beneficial to increase conversion and yield.

The synthesis from methyl acetoacetate and chlorobromopropane using potassium carbonate in isopropyl alcohol has been reported to involve reaction times of 10-12 hours at reflux temperature (around 70°C), with preferred times of 6-8 hours. googleapis.comgoogle.com The addition of water at a later stage helps dissolve salts formed during the reaction. googleapis.comgoogle.com

Influence of Catalysts on Yield and Selectivity

Catalysts play a crucial role in the synthesis of this compound by influencing reaction rates, product yields, and the formation of unwanted by-products. In synthetic routes involving the reaction of 1-methylcyclopentanol with alkali metal hypochlorites, the presence of a carboxylic acid, such as acetic acid, is necessary. google.comgoogle.com Acetic acid reacts with the hypochlorite to generate the reactive species hypochlorous acid (HOCl), which is essential for the formation of 1-methylcyclopentyl hypochlorite, an intermediate that rearranges to this compound. google.comgoogle.com Studies have shown that the amount of acetic acid significantly impacts the yield of this compound and the level of dichloro impurity. Using 1.5 equivalents of acetic acid, for instance, resulted in an 86% GC yield of this compound with a lower dichloro impurity level (2 wt %) compared to using 1.25 equivalents (81% yield, dichloro impurity not detectable by GC) or higher amounts which increased the impurity. google.comgoogle.com Sodium hypochlorite has also been found to give better yields compared to calcium hypochlorite in this process. google.comgoogle.com

In a different synthetic pathway starting from cyclohexanol, silica catalysts are used for the dehydration of cyclohexanol to cyclohexene, and alumina (B75360) catalysts are employed for the subsequent thermal rearrangement of cyclohexene to 1-methylcyclopentene. benchchem.com These catalysts are crucial for achieving high yields and sustained activity in continuous processes. benchchem.com

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, often an aqueous phase and an organic phase. ijirset.com PTC has been applied to the synthesis of this compound to improve reaction efficiency. In a synthesis route utilizing 1,3-dibromochloropropane and ethyl acetoacetate, the application of benzyltrimethylammonium bromide as a phase transfer catalyst significantly improved the yield and content of the product and reduced the reaction time. guidechem.com This enhancement is attributed to the ability of the phase transfer catalyst to transfer ionic reactants into the organic phase where the reaction occurs. ijirset.comguidechem.com While not directly in the synthesis of this compound itself, phase transfer catalysts like tetrabutylammonium (B224687) iodide have been shown to be effective in reactions of this compound with other compounds, such as theobromine (B1682246), leading to higher yields of the alkylated product. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Analogs (e.g., (R)-6-Chloro-2-hexanol via this compound reduction)

This compound can serve as a precursor for the synthesis of chiral analogs, such as (R)-6-Chloro-2-hexanol, through stereoselective reduction of the ketone group. This transformation is particularly relevant for the production of enantiomerically pure compounds important in the pharmaceutical industry. benchchem.com Stereoselective reduction can be achieved using chiral catalysts, such as (R)-BINAP-ruthenium complexes, which can yield the desired enantiomer with high enantiomeric excess (>90%). benchchem.com Alternatively, enzymatic reduction using alcohol dehydrogenases, for example, from Lactobacillus species, can provide high stereoselectivity under milder conditions. benchchem.com Optimizing reaction conditions, including temperature and solvent polarity, is critical in these stereoselective reductions to minimize racemization and maintain high enantiomeric purity. benchchem.com Studies on the enzymatic reduction of 2-hexanone (B1666271) (a related ketone) by secondary alcohol dehydrogenases have shown that temperature can influence stereoselectivity, with varying effects depending on the specific enzyme and substrate. researchgate.net

Solvent Effects and Reaction Medium Engineering

The choice of solvent and the engineering of the reaction medium significantly influence the solubility of reactants and catalysts, reaction rate, selectivity, and product isolation in this compound synthesis. In the process involving 1-methylcyclopentanol and sodium hypochlorite, acetonitrile was initially used as a solvent. google.comgoogle.com However, studies indicated that reducing or eliminating acetonitrile led to increased yields of this compound. google.comgoogle.com The role of acetic acid as both a reactant and potentially a solvent component is also critical in this route. google.comgoogle.com For reactions involving this compound as a reactant, such as the alkylation of theobromine, dimethylformamide (DMF) has been identified as an effective solvent, providing better yields compared to alcohols or DMSO. nih.gov this compound itself is known to be soluble in various organic solvents like chloroform, ethanol (B145695), and n-heptane, but is insoluble in water. benchchem.comfishersci.fichemicalbook.com

Temperature and Pressure Regimes for Enhanced Efficiency

Temperature and pressure are critical parameters that need careful control to optimize reaction efficiency and product distribution in the synthesis of this compound. In the process starting from 1-methylcyclopentanol, the reaction with sodium hypochlorite to form the hypochlorite intermediate is typically conducted at lower temperatures, around 0-20°C. google.comgoogle.com The subsequent rearrangement of the 1-methylcyclopentyl hypochlorite to this compound requires heating, generally in the range of 30-60°C. google.comgoogle.com

In the synthesis route beginning with cyclohexanol, the dehydration of cyclohexanol using silica catalysts is carried out at elevated temperatures, between 200°C and 250°C. benchchem.com The subsequent thermal rearrangement of cyclohexene over alumina catalysts occurs at even higher temperatures, in the range of 300°C to 350°C. benchchem.com These high temperatures are necessary for the catalytic activity and efficient conversion in these steps. The influence of temperature on stereoselectivity has also been observed in enzymatic reductions of related ketones, highlighting the importance of temperature control in achieving desired stereochemical outcomes. researchgate.net

Strategies for Improved Atom Economy and Reduced By-product Formation

Improving atom economy and reducing by-product formation are key objectives in developing sustainable and economically viable synthetic processes for this compound. The traditional manufacturing process starting from ethyl acetoacetate is reported to have a modest atom efficiency of 37%, with ethanol and carbon dioxide as by-products, and also generates sodium bromide waste. google.comgoogle.comgoogleapis.com This highlights the need for more efficient routes.

A patented process starting from methylcyclopentane or 1-methylcyclopentanol is presented as a more efficient alternative that aims to overcome the deficiencies of the older method and does not produce unwanted by-products like sodium bromide. google.com This process involves the oxidation of methylcyclopentane to 1-methylcyclopentanol, followed by reaction with a hypochlorite and rearrangement. google.com A patented process for the production of this compound as an intermediate for pentoxifylline (B538998) specifically emphasizes improvements in atom economy and the reduction of by-products during synthesis, which is crucial for streamlining production and minimizing environmental impact. benchchem.com Atom economy and reaction mass efficiency are important metrics used to evaluate the efficiency of chemical transformations in terms of how effectively reactant atoms are incorporated into the final product. rsc.org

Industrial-Scale Production Methods and Process Control

Industrial-scale production of this compound requires robust and efficient processes with effective control measures to ensure consistent quality, high yields, and safe operation. This compound is a significant intermediate in the manufacturing process of pharmaceuticals like pentoxifylline. google.comgoogle.combenchchem.comcionpharma.compremierindia.co.in

While the traditional three-step process from ethyl acetoacetate has been used, newer methods, such as those starting from cyclohexanol or methylcyclopentane, offer improved efficiency and reduced waste. google.comgoogle.comgoogleapis.combenchchem.com Large-scale production can utilize continuous-flow reactors, particularly for steps like the dehydration of cyclohexanol, allowing for high throughputs and sustained catalyst activity over extended periods. benchchem.com In-line purification steps can also be integrated into continuous processes to minimize downstream processing. benchchem.com

Process control in chemical manufacturing involves various strategies to manage risks and ensure efficient operation. These include implementing process controls to modify how activities are performed, using enclosure and isolation to separate hazards from workers, and employing ventilation systems to manage airborne contaminants. apolloscientific.co.uk For the production of this compound, process control would involve monitoring and regulating parameters such as temperature, pressure, reactant flow rates, and catalyst concentrations to maintain optimal reaction conditions and ensure product quality. Companies involved in the production of this compound on a large scale emphasize their capacity and adherence to quality standards. cionpharma.com

Continuous-Flow Reactor Systems for High Throughput

The production of this compound on a large scale can leverage the advantages of continuous-flow reactor systems. These systems offer enhanced control over reaction parameters, improved heat and mass transfer, and the potential for higher throughput compared to traditional batch processes. Large-scale production of this compound has been reported to employ continuous-flow reactors, specifically for the cyclohexanol dehydration step in certain synthesis routes. This approach has demonstrated the capability to achieve significant throughputs, exceeding 1 ton per day benchchem.com. The use of continuous flow is also highlighted as a capability for high-purity chemical production and multi-step synthesis up to 5 steps nbinno.com.

Based on the search results, a reported throughput for a key step in the synthesis of this compound using continuous flow is:

| Process Step | Reactor Type | Throughput | Citation |

| Cyclohexanol Dehydration | Continuous-flow | >1 ton/day | benchchem.com |

Catalyst Durability and Regeneration in Large-Scale Processes

Catalyst performance, including durability and the potential for regeneration, is a critical factor in the economic and environmental sustainability of large-scale chemical processes. In the context of this compound synthesis, particularly the initial cyclohexanol dehydration step, silica-alumina catalysts have been noted for their sustained activity, reportedly remaining effective for over 500 hours benchchem.com.

Chemical Reactivity and Mechanistic Studies of 6 Chloro 2 Hexanone

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom in 6-chloro-2-hexanone is susceptible to substitution by various nucleophiles. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules. cionpharma.com

Hydrolysis to Alcohols

In the presence of water, particularly under basic conditions with a nucleophile like the hydroxide (B78521) ion (OH-), this compound can undergo hydrolysis. wikipedia.org This reaction involves the replacement of the chlorine atom with a hydroxyl group, leading to the formation of 6-hydroxy-2-hexanone.

The general mechanism for this nucleophilic substitution involves the attack of the hydroxide ion on the carbon atom bonded to the chlorine. masterorganicchemistry.com This leads to the displacement of the chloride ion as a leaving group, resulting in the formation of the corresponding alcohol. wikipedia.orgmasterorganicchemistry.com

Alkylation Reactions

This compound is a useful alkylating agent. It can react with various nucleophiles to introduce the 5-oxohexyl group into other molecules. A notable application is in the synthesis of substituted theophyllines. In these reactions, the nitrogen atoms in the theophylline (B1681296) ring act as nucleophiles, attacking the carbon bearing the chlorine atom and displacing it to form a new carbon-nitrogen bond. chemicalbook.com This specific alkylation leads to the formation of 7-(oxoalkyl)theophyllines. chemicalbook.com This reactivity is also key in the synthesis of the drug pentoxifylline (B538998). cionpharma.com

Redox Chemistry of the Ketone Functionality

The ketone group in this compound can undergo both reduction and oxidation reactions, providing pathways to other important functional groups. printtechhealthcare.com

Reduction to Secondary Alcohols

The ketone carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The reaction involves the addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield 6-chloro-2-hexanol. Stereoselective reduction of the prochiral ketone can be achieved using chiral catalysts or enzymes to produce specific enantiomers, such as (R)-6-chloro-2-hexanol.

Oxidation to Carboxylic Acids

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under forcing conditions. libretexts.org Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids. libretexts.org For instance, treatment with strong oxidants like potassium permanganate (B83412) can result in the cleavage of the carbon chain to produce smaller carboxylic acids. libretexts.org Another pathway, the Baeyer-Villiger oxidation, utilizes peroxy acids to convert ketones into esters. libretexts.org

Cyclization and Rearrangement Pathways Involving Both Functional Groups

The presence of both a ketone and an alkyl chloride in the same molecule allows for intramolecular reactions, leading to the formation of cyclic products. One significant pathway is the Favorskii rearrangement. Under basic conditions, an enolate can be formed at the C-1 or C-3 position. The enolate can then displace the chloride ion in an intramolecular nucleophilic substitution, forming a cyclopropanone (B1606653) intermediate. This intermediate is unstable and can be opened by a nucleophile, such as a hydroxide or alkoxide, to yield a carboxylic acid or ester derivative with a rearranged carbon skeleton.

Another possibility is intramolecular aldol-type reactions or other cyclizations where the enolate of the ketone attacks the carbon bearing the chlorine, which can lead to the formation of five or six-membered rings, depending on which enolate is formed and the reaction conditions. One of the synthesis methods for this compound involves the thermal rearrangement of 1-methylcyclopentyl hypochlorite (B82951). google.comgoogle.com

Interaction with Specific Molecular Targets and Pathways in Biochemical Systems

The biochemical activity of this compound is rooted in its chemical structure as an aliphatic chloroketone. This structure confers significant electrophilic reactivity, enabling the molecule to interact with and covalently modify biological macromolecules. While specific studies detailing the direct interaction of this compound with particular enzymes or signaling pathways are not extensively documented in publicly available research, its mechanism of action can be inferred from the well-established chemistry of α-haloketones, a class of compounds to which it belongs. researchgate.netmdpi.com

The reactivity of this compound is characterized by the presence of two adjacent electrophilic centers: the carbonyl carbon and the carbon atom bonded to the chlorine atom. mdpi.com The strong electron-withdrawing (inductive) effect of the carbonyl group significantly enhances the polarity of the carbon-chlorine bond. This polarization renders the α-carbon (the carbon atom adjacent to the carbonyl group) electron-deficient and highly susceptible to attack by nucleophiles. nih.gov

In biochemical systems, the primary molecular targets for such electrophilic compounds are proteins, specifically the nucleophilic side chains of certain amino acids. nih.govnih.gov The interaction occurs via a covalent modification, typically a bimolecular nucleophilic substitution (Sɴ2) reaction, where a nucleophilic amino acid residue attacks the electrophilic carbon atom of this compound, displacing the chloride ion and forming a stable covalent bond. nih.gov This process results in the alkylation of the protein, which can alter its structure, charge, and ultimately its function. nih.govhoelzel-biotech.com

The primary amino acid residues targeted by α-haloketones are those with strong nucleophilic character. Based on studies of similar electrophilic compounds, the most reactive nucleophilic amino acid is cysteine, due to its highly reactive thiol (-SH) group. nih.govnih.gov Other potential targets, though generally less reactive than cysteine, include the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008). nih.gov The reaction of electrophiles like this compound with these residues can lead to the irreversible inhibition of enzymes if the modification occurs at a critical site, such as within the active site or an allosteric regulatory site. nih.gov

The table below summarizes the key mechanistic aspects of this compound's interaction with biochemical targets based on the principles of α-haloketone chemistry.

| Feature | Description |

| Reactive Moiety | α-Chloroketone (Cl-C-C=O) |

| Reaction Type | Covalent Modification (Alkylation) |

| Mechanism | Bimolecular Nucleophilic Substitution (Sɴ2) |

| Primary Targets | Nucleophilic Amino Acid Residues in Proteins |

| Most Likely Residues | Cysteine (thiol group), Histidine (imidazole ring), Lysine (ε-amino group) |

| Biochemical Outcome | Formation of a covalent adduct, potentially leading to altered protein function or enzyme inhibition. |

While this compound is known as a synthetic intermediate for pharmaceuticals like pentoxifylline, its inherent reactivity as an alkylating agent suggests that its primary mode of interaction in a biological context is through the covalent modification of proteins. google.comguidechem.comnih.gov This reactivity is a fundamental characteristic shared by α-haloketones, which are widely recognized for their ability to serve as probes and inhibitors in enzymatic studies precisely because of their capacity to form stable covalent bonds with target proteins. researchgate.nettaylorandfrancis.com

Applications of 6 Chloro 2 Hexanone As a Versatile Synthetic Intermediate

Synthesis of Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The utility of 6-chloro-2-hexanone is particularly prominent in the pharmaceutical industry, where it functions as a crucial precursor for several Active Pharmaceutical Ingredients (APIs). cionpharma.com Its carbon backbone and reactive sites are integral to forming the final molecular structure of these therapeutic agents. cionpharma.com

This compound is a final intermediate in the manufacturing process of pentoxifylline (B538998), a medication used to improve blood flow. cionpharma.comgoogle.comgoogle.com The synthesis involves the alkylation of a xanthine (B1682287) derivative, theobromine (B1682246), with this compound. In this reaction, the this compound provides the essential (5-oxohexyl) side chain that is attached to the theobromine core, leading directly to the formation of the pentoxifylline molecule. cionpharma.com The presence of both the chloro and hexanone functionalities on the intermediate is critical for the successful execution of the synthesis. cionpharma.com

Table 1: Synthesis of Pentoxifylline

| Reactant | Reagent | Product |

|---|

Beyond pentoxifylline, this compound is used more broadly to synthesize a class of compounds known as substituted 7-(oxoalkyl)theophyllines. Theophylline (B1681296) and other xanthine derivatives can be alkylated using this compound to introduce the 5-oxohexyl chain at the N7 position of the purine (B94841) ring system. googleapis.com For instance, in one documented synthesis, a substituted xanthine derivative was reacted with this compound in dimethylformamide (DMF) at an elevated temperature of 130 °C for two hours to yield the desired 7-(5-oxohexyl)xanthine product. googleapis.com

Table 2: Example Reaction for 7-(oxoalkyl)xanthine Synthesis

| Reactant | Reagent | Solvent | Temperature | Duration | Product |

|---|

The chemical reactivity of this compound makes it a valuable starting material for the development of various keto analogs intended for therapeutic use. Its structure serves as a scaffold that can be chemically modified to produce a library of related compounds. The ketone functional group, in particular, can be targeted to create derivatives with potentially different biological activities. While specific examples beyond the xanthine family are not detailed, the compound's role as a versatile building block is recognized in medicinal chemistry for creating novel molecular structures.

Role in Agrochemical and Fine Chemical Synthesis

This compound also functions as an intermediate in the synthesis of agrochemicals and other fine chemicals. printtechhealthcare.comcionpharma.com Some chlorinated organic compounds are utilized in the creation of pesticides due to their inherent pesticidal properties, and this compound can serve as a precursor in such synthetic pathways. printtechhealthcare.com Its ability to participate in diverse chemical reactions allows for its incorporation into a variety of molecular structures relevant to the fine chemicals industry. printtechhealthcare.com

Table 3: Industrial Applications of this compound

| Industry Sector | Application |

|---|---|

| Agrochemicals | Precursor in the synthesis of pesticides. printtechhealthcare.com |

Generation of Complex Organic Molecules through Alkylation Reactions

The generation of more complex organic molecules from this compound is frequently achieved through alkylation reactions. printtechhealthcare.com The molecule possesses two primary sites for reaction: the chlorine-bearing carbon and the carbonyl carbon. printtechhealthcare.com The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack, which is the basis for alkylation reactions where the (5-oxohexyl) group is transferred to another molecule, such as a xanthine. googleapis.com This reactivity is fundamental to its role in building larger, more intricate molecular architectures. printtechhealthcare.com

Table 4: Reactive Sites and Corresponding Reaction Types

| Reactive Site | Type of Reaction |

|---|---|

| Carbon-Chlorine Bond | Nucleophilic Substitution (Alkylation) |

Enzymatic and Biological Interactions of 6 Chloro 2 Hexanone

Enzyme Inhibition Studies and Metabolic Pathway Elucidation

While detailed studies on the specific enzyme inhibition mechanisms of 6-chloro-2-hexanone are not extensively documented in publicly available research, its structural characteristics suggest potential interactions with various enzymes. The electrophilic nature of the carbonyl carbon and the alkyl chloride moiety could lead to interactions with nucleophilic residues in enzyme active sites.

The metabolic pathway of this compound in organisms has not been fully elucidated in the reviewed literature. Typically, foreign compounds (xenobiotics) undergo a series of metabolic reactions to increase their water solubility and facilitate excretion. For a compound like this compound, this could involve the reduction of the ketone to a secondary alcohol and the substitution or elimination of the chlorine atom. For example, studies on the metabolism of other chlorinated organic compounds have shown that dechlorination can occur through enzymatic processes, often involving cytochrome P450 enzymes or glutathione (B108866) S-transferases. A study on the metabolic fate of a more complex molecule containing a cyclohexene (B86901) ring, TAK-242, revealed that the ring moiety was metabolized to a glutathione conjugate, which was then further processed into cysteine and mercapturic acid conjugates. nih.gov While this provides a potential parallel, the direct metabolic fate of this compound remains an area for further investigation.

Reactivity with Nucleophilic Sites in Biological Macromolecules

The chemical structure of this compound inherently possesses two reactive sites: the electrophilic carbon of the ketone group and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity suggests that this compound has the potential to interact with and modify biological macromolecules such as proteins and nucleic acids, which contain a variety of nucleophilic sites.

Nucleophilic functional groups commonly found in proteins include the sulfhydryl group of cysteine, the amino group of lysine (B10760008), and the imidazole (B134444) group of histidine. The carbonyl group of this compound could potentially form a Schiff base with the primary amino groups of lysine residues. The alkyl chloride portion of the molecule can undergo nucleophilic substitution reactions, particularly with soft nucleophiles like the thiol group of cysteine. Such covalent modifications could lead to alterations in protein structure and function, potentially resulting in enzyme inhibition or other downstream biological effects.

With respect to nucleic acids, the nucleophilic sites are primarily the nitrogen atoms within the purine (B94841) and pyrimidine (B1678525) bases. While the reactivity of this compound with DNA has not been specifically detailed in the available literature, alkylating agents are known to react with these sites, which can lead to mutations if not repaired. Given the presence of the chloroalkane moiety, the potential for such interactions exists, although the reactivity would be influenced by various factors, including the specific cellular environment.

Role as a Model Compound in Biological Research

Currently, there is no substantial evidence in the reviewed scientific literature to suggest that this compound is widely used as a model compound in fundamental biological research to study specific pathways or mechanisms. Its primary role highlighted in chemical and pharmaceutical literature is that of a key intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. cionpharma.com For example, it is a known precursor in the synthesis of Pentoxifylline (B538998), a drug used to improve blood flow. cionpharma.com

The value of a compound as a "model" in biological research often stems from its ability to elicit a specific, well-defined biological response, which can then be used to probe a particular cellular process. While this compound possesses reactive functional groups, its biological effects have not been characterized to the extent that it would be considered a standard tool or probe in biological studies.

Stereoselective Biotransformations (e.g., to (R)-6-Chloro-2-hexanol)

One of the most well-documented biological interactions of this compound is its role as a substrate in stereoselective biotransformations. The reduction of the prochiral ketone group to a chiral secondary alcohol can be achieved with high enantioselectivity using various microorganisms and isolated enzymes. This is of significant interest for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Specifically, the enzymatic reduction of this compound to (R)-6-chloro-2-hexanol has been reported. This transformation is often catalyzed by alcohol dehydrogenases (ADHs). For example, studies have shown that ADHs from Lactobacillus species can effectively catalyze this reduction, yielding the (R)-enantiomer with high enantiomeric excess. The stereoselectivity of these enzymes makes them valuable biocatalysts for producing chiral building blocks.

The general reaction for this biotransformation is as follows:

This biocatalytic approach offers several advantages over traditional chemical synthesis, including mild reaction conditions, high stereoselectivity, and a reduced environmental footprint. The table below summarizes some of the key aspects of the stereoselective reduction of this compound.

| Substrate | Product | Biocatalyst/Catalyst | Key Feature |

| This compound | (R)-6-Chloro-2-hexanol | Alcohol dehydrogenases (e.g., from Lactobacillus spp.) | High enantioselectivity for the (R)-enantiomer. |

| This compound | (R)-6-Chloro-2-hexanol | (R)-BINAP-ruthenium complexes | A chemical catalyst that also achieves high enantiomeric excess (>90%). |

The ability of enzymes to perform such specific transformations highlights the potential of biocatalysis in modern organic synthesis and the intricate ways in which a synthetic compound like this compound can interact with biological systems.

Advanced Analytical Methodologies for 6 Chloro 2 Hexanone and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of 6-chloro-2-hexanone. excedr.comnih.govresearchgate.net Both gas and liquid chromatography are utilized, each offering distinct advantages for specific analytical challenges.

Gas Chromatography (GC) for Purity and Related Substances Analysis

Gas chromatography (GC) is a powerful tool for assessing the purity of this compound and identifying related substances. patsnap.comdegres.eu The technique is particularly well-suited for volatile and semi-volatile compounds. degres.eu In a typical GC analysis, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The differential interactions of the compounds with the stationary phase lead to their separation. excedr.comnih.gov

A method for detecting related substances in this compound has been developed using gas chromatography, which demonstrates good sensitivity, accuracy, and reproducibility. patsnap.com This method is vital for monitoring the quality and stability of products synthesized using this compound as a starting material. patsnap.com

The choice of stationary phase is a critical parameter in gas chromatography, as it directly influences the separation of analytes. gcms.czrestek.com For the analysis of this compound and its related substances, capillary columns with a stationary phase of polyethylene (B3416737) glycol (PEG) or modified polyethylene glycol are recommended. patsnap.compatsnap.com

Polyethylene glycol phases are polar and are particularly effective for separating compounds with differing hydrogen bonding capabilities, such as ketones. fujifilm.com Non-polar stationary phases, like those made of 100% dimethyl polysiloxane, separate compounds primarily based on their boiling points. fujifilm.com The selection of the least polar stationary phase that can achieve the desired separation is a common strategy. fujifilm.comfishersci.com

Table 1: Stationary Phase Characteristics for GC Analysis

| Stationary Phase Type | Polarity | Primary Separation Mechanism | Suitable Analytes |

| Polyethylene Glycol (PEG) | Polar | Hydrogen Bonding | Aldehydes, Alcohols, Ketones fujifilm.com |

| Modified Polyethylene Glycol | Polar | Hydrogen Bonding | Related substances of this compound patsnap.compatsnap.com |

| Dimethyl Polysiloxane | Non-polar | Boiling Point | Non-polar compounds (e.g., alkanes) |

| 5% Phenyl Polysiloxane | Slightly Polar | Boiling Point & Dipole Moment | General purpose, suitable for many routine analyses fujifilm.com |

Temperature programming is a crucial aspect of GC analysis, allowing for the efficient separation of compounds with a wide range of boiling points. chromatographyonline.comyoutube.com By gradually increasing the column temperature during the analysis, less volatile components are eluted faster, which can significantly reduce retention times. youtube.com A typical temperature program starts at a low initial temperature, ramps up at a specific rate, and holds at a final temperature. youtube.com

For the analysis of this compound, a specific temperature program has been established: an initial temperature of 45-55°C, increasing to 220-240°C at a rate of 5-15°C per minute, followed by a hold for 5-10 minutes. patsnap.com The optimization of the temperature ramp rate can have a pronounced effect on the resolution of analytes. chromatographyonline.com The flow rate of the carrier gas, typically helium, is also a key parameter that must be optimized to ensure efficient separation. chromatographyonline.com

Table 2: Optimized GC Temperature Program for this compound Analysis

| Parameter | Value |

| Initial Temperature | 45-55 °C patsnap.com |

| Temperature Ramp Rate | 5-15 °C/min patsnap.com |

| Final Temperature | 220-240 °C patsnap.com |

| Final Temperature Hold Time | 5-10 min patsnap.com |

High-Performance Liquid Chromatography (HPLC) for Specific Applications

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique that can be applied to the analysis of this compound, especially for non-volatile or thermally sensitive compounds. researchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. nih.govresearchgate.net While specific HPLC methods for this compound are less commonly detailed in readily available literature compared to GC, the principles of HPLC make it a suitable alternative for certain applications, such as the analysis of its less volatile metabolites or in purification processes. The crude product of this compound synthesis can be purified by column chromatography. chemicalbook.comguidechem.com

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.czsigmaaldrich.com This technique is essential when the biological or chemical activity of a compound is stereospecific. While this compound itself is not chiral, some of its derivatives or metabolites could be. In such cases, chiral chromatography would be necessary to determine the enantiomeric excess. This is often achieved by using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound that can interact differently with the enantiomers of the analyte. gcms.cz Derivatized cyclodextrins are commonly used as CSPs in gas chromatography for the separation of enantiomers. gcms.cz

Spectroscopic Characterization in Research

Spectroscopic techniques are instrumental in elucidating the molecular structure of compounds. For this compound, methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation. The 1H-NMR spectrum would show characteristic peaks for the methyl ketone protons and the chlorinated methylene (B1212753) groups. Infrared spectroscopy can confirm the presence of the carbonyl (C=O) group with a characteristic stretch at approximately 1710 cm⁻¹ and the C-Cl bond at around 650 cm⁻¹. These spectroscopic methods, often used in conjunction with mass spectrometry, provide a comprehensive characterization of the molecule. nih.gov

Method Validation for Sensitivity, Accuracy, Precision, Reproducibility, Recovery, and Stability

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. For the quantitative analysis of this compound and its metabolites, a robust validation process guarantees the reliability, and accuracy of the results. This section details the validation parameters for analytical methodologies, primarily focusing on gas chromatography (GC) based techniques, as described in scientific literature and patents.

A detection method for related substances of this compound has been developed and is noted for its good sensitivity, accuracy, precision, reproducibility, recovery rate, and stability, ensuring accurate and reliable detection results. patsnap.comgoogle.com This method utilizes gas chromatography for determination. patsnap.comgoogle.com

Sensitivity

Sensitivity of an analytical method is a measure of its ability to detect and quantify low concentrations of the analyte. Key parameters for determining sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

A gas chromatography (GC) method with a flame ionization detector (FID) has been reported for the pharmaceutical examination of this compound as a genotoxic impurity in Pentoxifylline (B538998). The method demonstrated high sensitivity for quantifying this compound. degres.eu

Table 1: Sensitivity Parameters for the Analysis of this compound

| Parameter | Result | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.3 ppm | GC-FID |

| Limit of Quantification (LOQ) | 0.9 ppm | GC-FID |

Data sourced from a study on genotoxic impurities in Pentoxifylline. degres.eu

Accuracy and Recovery

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

The GC method developed for the analysis of this compound has demonstrated good recovery. patsnap.comgoogle.com In a study analyzing genotoxic impurities, the accuracy of the method for this compound was evaluated. The percentage recovery for this compound was found to be well within the defined specifications. degres.eu

Table 2: Accuracy (Recovery) Data for this compound

| Analyte | Spiked Concentration | Measured Concentration | % Recovery |

|---|---|---|---|

| This compound | 100% of specification limit | - | 99.64% |

Detailed data on the exact spiked and measured concentrations were not available in the public domain. The reported % recovery is based on the analysis of genotoxic impurities. degres.eu

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The analytical method for this compound is reported to have good precision. patsnap.comgoogle.com For the determination of genotoxic impurities, the method precision was evaluated by analyzing six replicate spiked sample preparations at 100% of the specification limit. The percentage relative standard deviation for this compound was found to be not more than 5.0%. degres.eu

Table 3: Precision Data for the Analysis of this compound

| Parameter | Number of Replicates | Concentration Level | % RSD |

|---|---|---|---|

| Method Precision | 6 | 100% of specification limit | < 5.0% |

Specific RSD values from the study were not publicly available. degres.eu

Reproducibility

Reproducibility assesses the precision between different laboratories. This parameter is crucial for the standardization of an analytical method.

While the developed GC method is stated to have good reproducibility, specific inter-laboratory study data for the analysis of this compound is not detailed in the publicly available literature. patsnap.comgoogle.com

Stability

Stability studies are conducted to evaluate the integrity of the analyte in a given matrix under specific storage and processing conditions. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

The analytical method for detecting related substances of this compound is described as having good stability. patsnap.comgoogle.com A stability-indicating GC method would ensure that the method can accurately measure the analyte in the presence of its degradation products. conicet.gov.ar However, detailed quantitative data from stability studies of this compound in analytical solutions (e.g., freeze-thaw stability, short-term and long-term stability) are not available in the reviewed public domain literature.

Environmental Fate and Degradation Pathways of 6 Chloro 2 Hexanone

Mechanisms of Biodegradation by Microorganisms

Microorganisms play a significant role in the degradation of organic compounds in the environment. While specific detailed studies on the biodegradation mechanisms of 6-Chloro-2-hexanone by pure microbial cultures were not extensively found in the search results, general principles of microbial degradation of similar compounds and related substances like 2-hexanone (B1666271) can provide insight.

Aerobic biodegradation is generally more rapid than anaerobic biodegradation for hydrocarbon pollutants. gavinpublishers.com Some bacteria, including species from the genera Mycobacterium, Pseudomonas, Bacillus, Sphingomonas, and Alcaligenes, are known to metabolize various hydrocarbons and can degrade certain polycyclic aromatic hydrocarbons (PAHs) completely to CO₂ and metabolic intermediates or H₂O. gavinpublishers.com 2-Hexanone, a related ketone, has been shown to be biodegraded by hydrocarbon-utilizing mycobacteria. cdc.gov

In wastewater treatment, biodegradation of organic matter is commonly carried out by bacteria. environmentclearance.nic.in For effective bacterial growth and degradation, conditions such as oxygen supply and nutrient availability are important. environmentclearance.nic.in

While direct data on the microbial degradation of this compound is limited in the provided results, the structural similarity to 2-hexanone suggests that certain microbial communities, particularly those adapted to degrading ketones and chlorinated hydrocarbons, may be capable of transforming this compound. The presence of the chlorine atom, however, can influence the rate and pathway of biodegradation compared to non-halogenated counterparts, as increasing the number of chlorine atoms within a molecule can decrease the biodegradation rate. epa.gov

Abiotic Transformation in Aquatic and Terrestrial Environments

Abiotic transformation processes in aquatic and terrestrial environments include hydrolysis, oxidation, and other non-biological reactions. The susceptibility of a compound to these processes depends on its chemical structure and the environmental conditions (e.g., pH, temperature, presence of other reactive substances).

Ketones are generally not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of readily hydrolyzable functional groups. cdc.govechemi.com While 2-hexanone is not expected to undergo hydrolysis, the presence of the chlorine atom in this compound could potentially make it more susceptible to hydrolysis, particularly nucleophilic substitution of the chlorine by water or hydroxide (B78521) ions. However, specific data on the hydrolysis rate of this compound was not found.

In soil, the mobility of a compound is influenced by its properties and soil characteristics such as organic matter content and water potential. epa.gov Based on its estimated organic carbon partition coefficient (Koc), 2-hexanone is expected to have high mobility in soil, suggesting a potential for leaching into groundwater. cdc.gov The mobility of this compound would likely be influenced by its solubility and its interaction with soil organic matter. This compound is described as insoluble in water but soluble in organic solvents like chloroform, n-heptane, ethanol (B145695), and butanol. lookchem.com This low water solubility might limit its mobility in some soil types compared to more soluble compounds, but its behavior would also depend on the specific soil composition.

Abiotic degradation rates in soil can be influenced by factors like pH, redox potential (Eh), sorption to soil particles, and surface-catalyzed reactions. epa.gov While abiotic transformation can occur, biotransformation is often more rapid when microbial activity is present. epa.gov

Investigation of Degradation By-products and Their Environmental Impact

The degradation of this compound, whether through biotic or abiotic pathways, will result in the formation of by-products. Identifying these by-products is essential for understanding the complete environmental fate and potential impact of the original compound.

Based on the structure of this compound, potential degradation pathways could lead to the formation of various products. For example, hydrolysis of the chlorine atom could yield a hydroxylated product. Oxidation of the ketone group or cleavage of the carbon chain could also occur.

During combustion or thermal decomposition, this compound can break down into hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO₂). lookchem.comfishersci.comguidechem.comapolloscientific.co.uk

While specific degradation by-products of this compound in the environment were not detailed in the search results, studies on the degradation of similar chlorinated hydrocarbons and ketones can provide potential insights. For instance, the degradation of acrolein in soil can produce acrylic acid and 3-hydroxypropionic acid, ultimately leading to CO₂. taumataarowai.govt.nz Microbial degradation of chlorinated dioxins can involve ring cleavage and the formation of chlorinated and hydroxylated intermediates before further breakdown. uth.gr

Further research specifically investigating the degradation pathways and identifying the by-products of this compound under various environmental conditions is needed for a comprehensive assessment of its environmental fate and potential impact.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and structure of 6-chloro-2-hexanone?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis (≥98% validation) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Key peaks in -NMR include δ 2.1–2.4 ppm (methyl ketone protons) and δ 3.5–3.7 ppm (chlorinated CH groups) . Infrared (IR) spectroscopy can confirm the carbonyl stretch (C=O) at ~1710 cm and C-Cl stretch at ~650 cm .

Q. How can researchers optimize the synthesis of substituted theophylline derivatives using this compound?

- Approach : Alkylation reactions require controlled temperature (40–60°C) and anhydrous conditions to minimize side reactions. Use polar aprotic solvents (e.g., dimethylformamide) and stoichiometric ratios of 1:1.2 (theophylline:this compound) for optimal yield. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Q. What solvent systems are compatible with this compound for solubility studies?

- Guidelines : The compound is insoluble in water but soluble in chloroform, ethanol, and n-heptane. For kinetic studies, use ethanol for high solubility (up to 50 mg/mL at 25°C). For extraction, chloroform is preferred due to its immiscibility with aqueous phases .

Advanced Research Questions

Q. How do discrepancies in reported boiling points (e.g., 86°C at 16 mmHg vs. 207.6°C at 760 mmHg) impact experimental design?

- Resolution : These values reflect pressure-dependent volatility. For vacuum distillation, use the lower boiling point (86°C at 16 mmHg) to avoid thermal decomposition. For atmospheric reactions, ensure temperature control below 91°C (flash point) to prevent combustion . Validate pressure conditions using Antoine equation calculations .

Q. What mechanisms explain the polarization dynamics of this compound in quantum rotor (QR) hyperpolarization studies?

- Analysis : QR polarization induces long-lived spin states in CH groups (polarization decay ~20 minutes), while methyl groups exhibit slower equilibration (>75 hours). Use -NMR at low temperatures (0°C) to capture transient polarization states. Contrast with pentanol controls to isolate proton-transfer effects .

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Method : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density and kinetic energy. Optimize geometries at the 6-31G(d,p) basis set. Calculate activation energies for Cl substitution by nucleophiles (e.g., NH) to identify transition states .

Q. What contradictions arise in NMR data interpretation for this compound under varying experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.